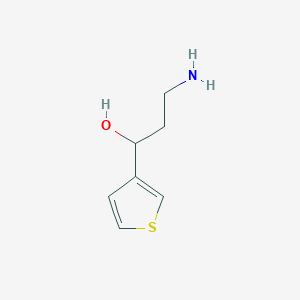

3-Amino-1-(thiophen-3-yl)propan-1-ol

Overview

Description

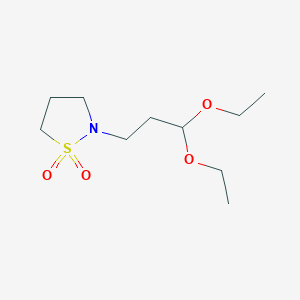

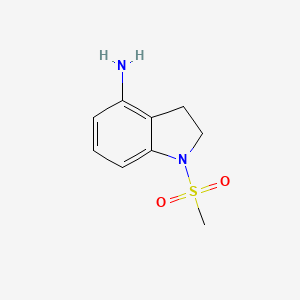

“3-Amino-1-(thiophen-3-yl)propan-1-ol” is a chemical compound with the CAS Number: 677006-14-3 . It has a molecular weight of 157.24 . The compound is in the form of a liquid or a low melting solid . The IUPAC name for this compound is 3-amino-3-(3-thienyl)-1-propanol .

Synthesis Analysis

The synthesis of “this compound” involves a stirred suspension of LAH in dry THF to which a solution of 3-oxo-3-(thiophen-3-yl)propanenitrile in dry THF is added dropwise at 0° C. under a nitrogen atmosphere . The mixture is then warmed to 25° C. and heated at 65° C. for 6 hours .Molecular Structure Analysis

The linear formula of “this compound” is C7H11NOS . The InChI code is 1S/C7H11NOS/c8-7(1-3-9)6-2-4-10-5-6/h2,4-5,7,9H,1,3,8H2 .Physical And Chemical Properties Analysis

“this compound” is a liquid or a low melting solid .Scientific Research Applications

Synthesis and Intermediates

- The compound 3-Amino-1-(thiophen-3-yl)propan-1-ol serves as an important intermediate for the synthesis of certain pharmaceuticals, such as antidepressants. Its synthesis has been explored using various starting materials like acetylthiophene, thiophene, and thiophenecarboxaldehyde, with each method presenting unique features and potential for future advancements in synthesis technology (Wu et al., 2017).

Chemical Reactions and Compounds Formation

- 1-(5-(R-Amino)-1,2,4-thiadiazol-3-yl)propan-2-ones, similar in structure, have been used as ketomethylenic reagents in chemical reactions like the Gewald and Dimroth reactions. These reactions are significant for constructing 1,2,3-triazole and thiophene frameworks, with the compounds exhibiting high reactivity and yielding products in high yields and minimal time (Pokhodylo & Shyyka, 2014).

Corrosion Inhibition

- Tertiary amines, including those in the series of 1,3-di-amino-propan-2-ol (similar to this compound), have been synthesized and evaluated for their performance in inhibiting carbon steel corrosion. These compounds form a protective layer bonding on the metal surface, acting as anodic inhibitors (Gao et al., 2007).

Fluorescent Biomarkers

- Amphyphylic triazoanilines, synthesized from compounds including this compound derivatives, have been researched for their potential use in developing fluorescent biomarkers. These markers have applications in biodiesel quality control and demonstrate low acute toxicity in various biological models (Pelizaro et al., 2019).

Antiproliferative Activity in Cancer Research

- Studies involving artificial alanine-based amino acids bearing substituted triazolyl-thione groups, structurally related to this compound, have shown promising applications in cancer research. These compounds, when synthesized into new platinum complexes, exhibited moderate cytotoxic activity on cancer cells (Riccardi et al., 2019).

Gene Delivery and DNA Binding

- Cationic polythiophenes, which are related to this compound, have been developed as responsive DNA-binding polymers. These have potential applications in theranostic gene delivery, indicating the compound's role in genetic research (Carreon et al., 2014).

Safety and Hazards

Future Directions

Thiophene-based compounds, such as “3-Amino-1-(thiophen-3-yl)propan-1-ol”, have been the subject of increasing interest due to their potential biological activity . They have been reported to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name |

3-amino-1-thiophen-3-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5,7,9H,1,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJRPLHKUOZYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1376687.png)

![3-[(2-Aminophenyl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B1376692.png)

![1-[(5-Chloropyridin-2-yl)methyl]piperazine](/img/structure/B1376696.png)

![2-amino-N-{bicyclo[2.2.1]heptan-2-yl}-4-chlorobenzene-1-sulfonamide](/img/structure/B1376700.png)

![3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide](/img/structure/B1376707.png)